

# Evacetrapib ACCELERATE trial cardiovascular outcomes

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Evacetrapib

CAS No.: 1186486-62-3

Cat. No.: S548850

Get Quote

## Detailed Trial Protocol and Post-Hoc Analysis

For researchers seeking to understand the experimental context, here are the key methodological details and subsequent investigations into the trial's failure.

### 1. ACCELERATE Trial Design

- **Objective:** To determine if **evacetrapib**, added to standard medical therapy, reduces major adverse cardiovascular events in high-risk patients [1] [2].
- **Study Type:** Multicenter, randomized, double-blind, placebo-controlled Phase 3 trial [2].
- **Population:** 12,092 patients with high-risk vascular disease (e.g., history of acute coronary syndrome, cerebrovascular disease, peripheral arterial disease, or diabetes with coronary artery disease) [1] [2].
- **Intervention:** **Evacetrapib** 130 mg daily versus matching placebo [1] [2].
- **Follow-up:** The trial was terminated early for futility after a median follow-up of 26 months [3] [2].
- **Primary Endpoint:** Time to first occurrence of the composite of death from cardiovascular causes, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina [2].

**2. Analysis of Failure: Beyond Lipid Numbers** The disconnect between lipid changes and clinical outcomes has been extensively analyzed. The flowchart below summarizes the leading hypotheses for **evacetrapib**'s lack of efficacy.



[Click to download full resolution via product page](#)

The hypotheses illustrated above are detailed further:

- **On-Target Adverse Effects:** The HDL raised by **evacetrapib** may have been dysfunctional and less protective.
  - It increased the proportion of **larger, cholesterol-rich HDL particles**, which are thought to be less effective at promoting cholesterol efflux and may even be less atheroprotective than smaller, denser HDL particles [3].
  - **Evacetrapib** administration led to an increase in **apolipoprotein C-III (ApoC-III)**. Elevated ApoC-III levels are linked to higher cardiovascular risk, impaired cholesterol efflux capacity of HDL, and direct pro-inflammatory effects on the arterial wall [3].
- **Off-Target Adverse Effects:** **Evacetrapib** was associated with small but potentially significant undesirable changes.
  - A **slight increase in systolic blood pressure (~1.2 mmHg)** was observed, which may be linked to increased aldosterone biosynthesis, a class-effect concern first seen with torcetrapib

[3].

- An **increase in high-sensitivity C-reactive protein (hs-CRP) by 4.6-8.6%** was noted, suggesting a pro-inflammatory state that could counteract anti-atherosclerotic benefits [3] [1].

## Comparison with Other CETP Inhibitors

The fate of **evacetrapib** can be better understood in the context of the entire CETP inhibitor class. The table below compares the four major compounds that reached Phase 3 trials.

| CETP Inhibitor | Lipid Effects (vs. Placebo) | Key Clinical Outcomes (vs. Placebo) | Status & Reason for Halt |
|----------------|-----------------------------|-------------------------------------|--------------------------|
|----------------|-----------------------------|-------------------------------------|--------------------------|

| **Torcetrapib** | HDL-C: ↑ 52% to 72% LDL-C: ↓ 20% to 25% | ↑ Major CV Events & Mortality | Discontinued: Off-target toxicity (↑ BP, ↑ aldosterone) [3] [4] | | **Dalcetrapib** | HDL-C: ↑ 29% to 40% LDL-C: ↓ ~0% to 7% | No CV Benefit | Discontinued for Futility [3] [4] | | **Evacetrapib** | HDL-C: ↑ 130% to 133% LDL-C: ↓ 31% to 37% | No CV Benefit | Discontinued for Futility [3] [4] [1] | | **Anacetrapib** | HDL-C: ↑ 104% to 138% LDL-C: ↓ 17% to 40% | ↓ Major CV Events (RR 0.91) | Development halted despite positive outcome; likely due to tissue accumulation [3] [4] |

A 2021 **Mendelian randomization study** suggested that the failure of **evacetrapib** and others may be **compound-related rather than a failure of the CETP target itself** [4]. Genetic evidence predicts that *on-target* CETP inhibition should lower the risk of coronary heart disease. The negative outcomes in trials are likely due to the specific off-target effects of each drug, as seen with torcetrapib (blood pressure) and potentially **evacetrapib** (inflammation), or insufficient efficacy, as with dalcetrapib [4].

## Interpretation for Drug Development

The ACCELERATE trial and the story of CETP inhibition offer critical lessons:

- **Moving Beyond HDL Quantity:** The field has shifted focus from simply raising HDL-cholesterol levels to improving **HDL functionality** (e.g., cholesterol efflux capacity) [5].
- **Comprehensive Risk Assessment:** Drug development must look beyond potent effects on primary biomarkers and carefully screen for even minor off-target effects that could negate clinical benefits [3].

- **The Anacetrapib Paradox:** The success of anacetrapib in the REVEAL trial suggests CETP inhibition can work, but its development was still abandoned, partly due to its long-term accumulation in adipose tissue [3] [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Assessment of Clinical Effects of Cholesteryl Ester Transfer ... [acc.org]
2. Evacetrapib and Cardiovascular Outcomes in High-Risk ... [pubmed.ncbi.nlm.nih.gov]
3. Evacetrapib and cardiovascular outcomes: reasons for lack ... [pmc.ncbi.nlm.nih.gov]
4. Cholesteryl ester transfer protein (CETP) as a drug target ... [nature.com]
5. Molecular sources of residual cardiovascular risk, clinical ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Evacetrapib ACCELERATE trial cardiovascular outcomes].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548850#evacetrapib-accelerate-trial-cardiovascular-outcomes>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)